
Erythromycin, 12-deoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erythromycin B is a macrolide antibiotic that is a biosynthetic co-metabolite of erythromycin A. It was first isolated from the fermentation broths of the bacterium Saccharopolyspora erythraea in 1954 . Erythromycin B is structurally similar to erythromycin A, differing only in the absence of a hydroxyl group at the C12 position . This compound exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Erythromycin B is typically produced through biosynthesis during the fermentation of Saccharopolyspora erythraea . The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions to promote the production of erythromycin compounds, including erythromycin B .
Industrial Production Methods: Industrial production of erythromycin B involves large-scale fermentation processes. The fermentation broth is subjected to extraction and purification steps to isolate erythromycin B. The compound is then further purified using techniques such as crystallization and chromatography to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: Erythromycin B undergoes various chemical reactions, including:
Oxidation: Erythromycin B can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify specific functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups into the erythromycin B structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of erythromycin B derivatives with altered antibacterial properties .
Wissenschaftliche Forschungsanwendungen
Erythromycin B has a wide range of scientific research applications, including:
Chemistry: Erythromycin B is used as a starting material for the synthesis of novel macrolide antibiotics.
Biology: It serves as a tool to study bacterial protein synthesis and ribosomal function.
Wirkmechanismus
Erythromycin B exerts its antibacterial effects by binding to the 50S subunit of the bacterial ribosome . This binding inhibits protein synthesis by preventing the translocation of peptides during translation, ultimately leading to the inhibition of bacterial growth . The molecular target of erythromycin B is the 23S ribosomal RNA within the 50S subunit .
Vergleich Mit ähnlichen Verbindungen
Erythromycin A: The primary compound in the erythromycin group, differing from erythromycin B by the presence of a hydroxyl group at C12.
Erythromycin C and D: Other co-metabolites of erythromycin A with slight structural variations.
Uniqueness of Erythromycin B: Erythromycin B is unique due to its acid stability, which allows it to retain antibacterial activity even after exposure to acidic conditions, such as those found in the stomach . This property makes erythromycin B a valuable compound for oral antibiotic formulations.
Eigenschaften
IUPAC Name |
6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO12/c1-14-26-20(4)29(40)21(5)28(39)18(2)16-36(9,44)33(50-35-30(41)25(38(11)12)15-19(3)46-35)22(6)31(23(7)34(43)48-26)49-27-17-37(10,45-13)32(42)24(8)47-27/h18-27,29-33,35,40-42,44H,14-17H2,1-13H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRYSCOQVVUBIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67NO12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862121 |
Source


|
| Record name | 6-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-7,12-dihydroxy-4-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-dione (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
717.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
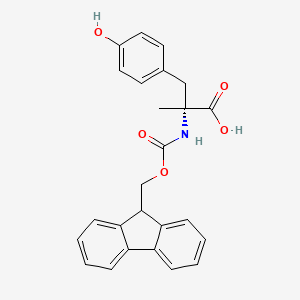
![Uridine, 2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]-](/img/structure/B13392149.png)
![disodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] (3,4,5-trihydroxy-6-methyloxan-2-yl) phosphate](/img/structure/B13392156.png)

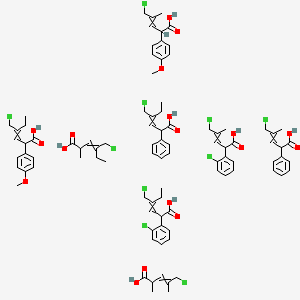
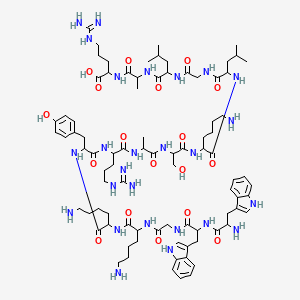
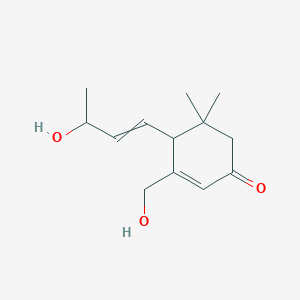
![1-[6-Bromo-2-(3,4-dimethoxy-phenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13392184.png)
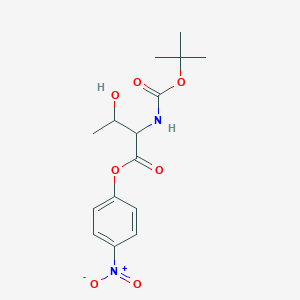
![6a-methyl-2,4a,5,6,8,9,9a,9b-octahydro-1H-cyclopenta[f]chromene-3,7-dione](/img/structure/B13392198.png)


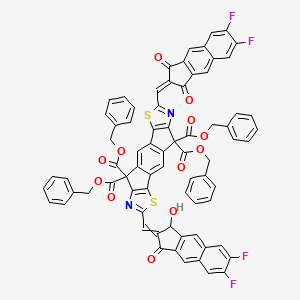
![3,6-Bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol](/img/structure/B13392215.png)
